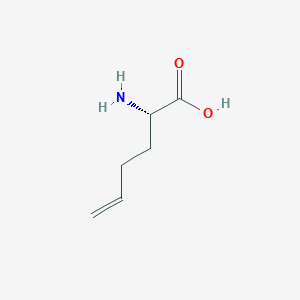

(s)-2-Aminohex-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

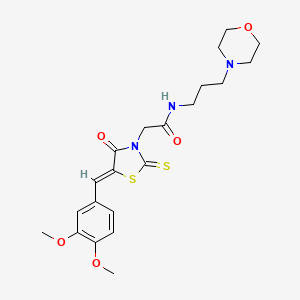

-2-Aminohex-5-enoic acid, commonly known as Glutamate, is an amino acid that is widely used in the human body and is the most abundant excitatory neurotransmitter in the central nervous system. Glutamate plays a key role in the regulation of neuronal excitability and synaptic plasticity, which is essential for learning and memory processes. It is involved in a variety of physiological processes including energy metabolism, cell signaling, and neurotransmission. Glutamate is also a vital component of the glutamate-glutamine cycle, which is responsible for the homeostasis of the brain and other organs.

科学的研究の応用

Enzyme Inhibition and Mechanistic Insights

One notable application of (S)-2-Aminohex-5-enoic acid is in the study of enzyme inhibition, specifically targeting the L-ornithine:2-oxoacid aminotransferase enzyme. Research has demonstrated that while closely related analogs, such as 4-aminohex-5-ynoic acid and gabaculine, act as enzyme-activated irreversible inhibitors of omega-aminotransferases, (S)-2-Aminohex-5-enoic acid does not inhibit ornithine aminotransferase. This contrast offers valuable insights into the enzyme’s specificity and mechanism of action (Jung & Seiler, 1978).

Synthesis and Chemical Properties

(S)-2-Aminohex-5-enoic acid has been a subject of chemical synthesis studies, where methods for its efficient and enantioselective synthesis have been developed. For instance, an effective synthesis from L-glutamic acid highlights its chemical versatility and potential for broader applications (Kwon, Keusenkothen, & Smith, 1992).

Biosynthesis and Natural Occurrence

In botanical studies, (S)-2-Aminohex-5-enoic acid has been identified in plants like Aesculus californica. Investigations into its biosynthesis, involving isoleucine as a precursor, contribute to our understanding of amino acid diversity in nature and their roles in plant physiology (Fowden & Mazelis, 1971).

Biochemical and Pharmacological Research

This compound also features in pharmacological research, particularly in exploring its properties as a GABAA receptor agonist and GABAB receptor antagonist. This dual activity presents a potential pathway for developing new pharmacological agents, especially in the field of neuroscience (Dickenson, Allan, Ong, & Johnston, 1988).

特性

IUPAC Name |

(2S)-2-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Aminohex-5-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)

![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2716697.png)

![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2716702.png)